molecular formula C6H7N3O2 B6233886 methyl 5-aminopyridazine-3-carboxylate CAS No. 2091168-78-2

methyl 5-aminopyridazine-3-carboxylate

Cat. No.: B6233886
CAS No.: 2091168-78-2
M. Wt: 153.1
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Description

Contextual Significance of Pyridazine (B1198779) Carboxylates in Contemporary Chemical Biology and Drug Discovery Research

The pyridazine ring is a significant heterocyclic scaffold in the fields of drug discovery and chemical biology. nih.gov Its unique physicochemical properties, including weak basicity, a high dipole moment, and a strong capacity for dual hydrogen-bonding, make it a valuable component in the design of bioactive molecules. nih.gov These characteristics allow pyridazine-containing compounds to engage in specific interactions with biological targets, such as proteins and enzymes. nih.gov The inherent polarity of the pyridazine nucleus also contributes favorably to pharmacokinetic profiles, potentially reducing issues like high lipophilicity or inhibition of cytochrome P450 enzymes. nih.gov

Pyridazine derivatives have been investigated for a vast array of pharmacological activities. Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, antidiabetic, and anticonvulsant agents. slideshare.netjocpr.comresearchgate.net The versatility of the pyridazine core allows it to serve as a foundational element for developing new therapeutic agents aimed at treating a wide range of conditions. slideshare.net Molecules incorporating this heterocycle are explored as lead compounds in drug discovery programs due to their established presence in various biomolecules and their proven pharmacological relevance. jocpr.com For instance, the 3-aminopyridazine (B1208633) structure is a core element in approved drugs, highlighting its importance in medicinal chemistry. nih.gov Furthermore, pyridazine carboxylic acids and their derivatives are utilized as ligands to form complexes with metal ions, creating compounds with novel biological activities, such as anti-biofilm properties. nih.gov The sustained interest in this class of compounds underscores their role as a privileged scaffold in the development of new pharmaceuticals. researchgate.net

Overview of Methyl 5-Aminopyridazine-3-carboxylate as a Subject of Scholarly Investigation

This compound is a specific derivative within the broader class of pyridazine carboxylates. As a bifunctional molecule, it features a pyridazine core substituted with both an amino group and a methyl carboxylate group. This arrangement of functional groups makes it a subject of interest primarily as a chemical intermediate or a building block in synthetic organic chemistry. Scholarly investigations into related structures, such as 3-aminopyridazine derivatives, have established the importance of the amino group at the 3-position for biological activity, as seen in several approved drugs. nih.gov

While extensive research dedicated exclusively to this compound is not prominent, its scientific value is inferred from the general synthetic utility of functionalized pyridazines. The amino and ester moieties provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules and libraries of compounds for biological screening. Research into the synthesis of various pyridazine derivatives, such as 3-amino-5-arylpyridazine-4-carbonitriles, often involves multi-component reactions utilizing simpler building blocks, which is a context where a molecule like this compound could potentially be synthesized or used. researchgate.net Its investigation is therefore implicitly linked to the broader effort to create novel and diverse pyridazine-based compounds for pharmacological evaluation.

Foundational Research Hypotheses and Broad Research Questions Regarding this compound

Academic inquiry into a compound like this compound is typically guided by several foundational hypotheses and research questions rooted in medicinal and synthetic chemistry.

Foundational Research Hypotheses:

The dual functionality of this compound (an amino group and a carboxylate ester) makes it a versatile scaffold for the synthesis of a diverse library of novel pyridazine derivatives with potential therapeutic applications.

The specific substitution pattern on the pyridazine ring may confer unique biological activities or improved pharmacological properties compared to other isomers or related heterocyclic systems.

Derivatives synthesized from this compound can be designed to interact with specific biological targets, such as kinases or microbial enzymes, based on the known pharmacophoric importance of the pyridazine nucleus. nih.govscirp.org

Broad Research Questions:

What are the most efficient and scalable synthetic pathways to produce this compound?

How can the amino and carboxylate functional groups be selectively modified to generate a range of amides, peptides, or more complex heterocyclic systems?

What is the preliminary biological activity profile of the parent compound and its derivatives against various disease targets (e.g., cancer cell lines, bacterial strains)?

What are the key structure-activity relationships (SAR) for derivatives of this compound? For instance, how do changes to the substituents on the amino group or modifications of the ester affect biological potency and selectivity?

Scope and Objectives of Dedicated Academic Research into this compound

The scope of dedicated academic research on this compound encompasses its chemical synthesis, characterization, and exploration of its utility as a precursor for new chemical entities with potential biological relevance.

Primary Objectives:

Synthesis and Characterization: To develop and optimize a reliable synthetic route for this compound and to fully characterize its chemical structure and properties using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Exploration of Chemical Reactivity: To investigate the reactivity of its functional groups, establishing protocols for derivatization. This includes reactions such as N-acylation, N-alkylation, saponification of the ester, and subsequent amide bond formation.

Library Synthesis: To utilize the compound as a key intermediate to build a library of novel, more complex pyridazine derivatives. This involves systematically introducing a variety of chemical moieties to explore the available chemical space.

Biological Screening: To conduct in vitro screening of the synthesized derivatives to identify any potential pharmacological activity. This typically involves testing against a panel of targets, such as different cancer cell lines, bacterial or fungal strains, and specific enzymes, to uncover potential therapeutic "hits". jocpr.comnih.gov

Structure-Activity Relationship (SAR) Analysis: For any derivatives that exhibit promising biological activity, the objective is to perform an initial SAR analysis to understand how specific structural features contribute to their potency and to guide the design of next-generation compounds. nih.gov

Interactive Data Table: Pharmacological Activities of Pyridazine Derivatives

The following table summarizes the diverse range of biological activities reported for the pyridazine class of compounds in scientific literature.

Pharmacological ActivityTherapeutic AreaReference
AnticancerOncology slideshare.netresearchgate.netscirp.org
Anti-inflammatoryInflammation slideshare.netjocpr.com
Antimicrobial / AntibacterialInfectious Diseases slideshare.netresearchgate.net
AntihypertensiveCardiovascular jocpr.comresearchgate.net
AntidiabeticMetabolic Disorders jocpr.comresearchgate.net
AnticonvulsantNeurology jocpr.comresearchgate.net
AntiviralInfectious Diseases researchgate.net
AntitubercularInfectious Diseases researchgate.net
DiureticRenal/Cardiovascular slideshare.net

Properties

CAS No.

2091168-78-2

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 5 Aminopyridazine 3 Carboxylate

Advanced Derivatization Strategies for Methyl 5-Aminopyridazine-3-carboxylate

The presence of a primary amino group and an ester provides two distinct handles for further chemical modification, allowing for the systematic exploration of the chemical space around the pyridazine (B1198779) core.

The exocyclic amino group at the C5 position is a key site for derivatization. Its nucleophilicity allows it to undergo a variety of chemical transformations common for primary amines, such as acylation, sulfonylation, and alkylation. researchgate.net The acidity of the amino group proton is influenced by the electron-withdrawing nature of the pyridazine ring. researchgate.net

N-acylation, for example, can be readily achieved by reacting the aminopyridazine with acyl chlorides or anhydrides to form the corresponding amides. Such reactions have been reported for various aminopyrimidines and aminopyridines. researchgate.net Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These modifications can significantly alter the biological and physical properties of the parent molecule.

Derivatization reagents that specifically target primary amino groups can also be employed. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) are known to react efficiently with amino groups, even those with steric hindrance, to form pyridinium (B92312) salts. mdpi.com Such derivatization is often used to enhance ionization in mass spectrometry but also represents a chemical modification of the amino group. mdpi.com The reactivity of the amino group allows for the construction of more complex fused heterocyclic systems, for example, by reaction with reagents that can cyclize onto the adjacent ring nitrogen, a strategy used in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. researchgate.netresearchgate.net

Table 2: Potential Reactions at the C5-Amino Group

Reaction Type Reagents Product Type Significance
N-Acylation Acyl chloride, Anhydride Amide Introduces diverse substituents, modulates biological activity. researchgate.net
N-Sulfonylation Sulfonyl chloride Sulfonamide Often used in medicinal chemistry to improve properties. mdpi.com
N-Alkylation Alkyl halide Secondary/Tertiary Amine Can be challenging to control selectivity (mono- vs. di-alkylation).
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) Secondary Amine Forms C-N bonds under mild conditions.

| Pyridinium Salt Formation | Pyrylium salts (e.g., TMPy) | N-Pyridinium Salt | Modifies charge and solubility. mdpi.com |

Chemical Transformations of the Carboxylate Moiety

The methyl ester functional group is a versatile handle for a variety of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid and amidation to form carboxamides.

Hydrolysis: The ester can be hydrolyzed to 5-aminopyridazine-3-carboxylic acid under either acidic or basic conditions. A common and efficient method for the hydrolysis of similar heterocyclic esters, such as methyl 5-chloropyrazine-2-carboxylate, utilizes lithium hydroxide (B78521) (LiOH) in an aqueous medium. jocpr.com This process is advantageous for its simplicity and environmentally friendly conditions, avoiding the use of organic solvents during the reaction and separation. jocpr.com The resulting carboxylic acid is a crucial intermediate, as the carboxyl group can be activated for further coupling reactions.

Amidation: The conversion of the methyl ester to an amide is a fundamental transformation. This can be achieved directly by reacting the ester with an amine, often at elevated temperatures, or more commonly, by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a peptide coupling agent. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), are highly effective for this purpose. nih.govresearchgate.net This method is known for its efficiency, often proceeding to completion in a few hours to yield the desired amide in high yields. nih.gov This approach is particularly valuable for substrates where the corresponding acyl chloride is unstable or difficult to handle. nih.gov Another modern approach for the amidation of unprotected amino acids involves using reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole, which activate the carboxy group while also protecting the amino group in situ. organic-chemistry.org

Table 1: Representative Transformations of the Carboxylate Moiety Note: Data is based on analogous heterocyclic carboxylates due to limited specific data on the title compound.

TransformationStarting Material (Analogue)Reagents & ConditionsProductReference
HydrolysisMethyl 5-chloropyrazine-2-carboxylateLiOH, Water5-Chloropyrazine-2-carboxylic acid jocpr.com
Amidation (via Carboxylate Salt)Alkali Metal Carboxylate SaltsAmine, HBTU, Hünig's BaseAmide nih.govresearchgate.net
Amidation (via Carboxylic Acid)2-Oxo-1,2-dihydroquinoline-3-carboxylic acidEthyl 3-substituted-2-cyanoacrylates, Triethylamine, DMF1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid researchgate.net

Substitutions and Functionalization on the Pyridazine Ring System

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity. Functionalization can occur through various pathways, often involving the introduction of substituents that can then be manipulated.

Reactions on the pyridazine ring itself often require activation, for instance, through halogenation. Halo-substituted pyridazines are versatile intermediates for nucleophilic substitution reactions. For example, halo-substituted phthalazines (a fused pyridazine system) react with ynamines, leading to a ring transformation via N-N bond cleavage to produce highly substituted pyridines. clockss.org It is plausible that this compound could be halogenated at the C4 or C6 position, and these halo-derivatives could then serve as precursors for introducing other functional groups through nucleophilic displacement or cross-coupling reactions.

Furthermore, the amino group on the pyridazine ring can direct electrophilic substitution or be transformed to create fused heterocyclic systems. For instance, pyridazine derivatives can be used to synthesize fused systems like pyridazino[3,4-b] beilstein-journals.orgorganic-chemistry.orgthiazines. In one example, a pyridazinethione derivative was reacted with chloroacetic acid in the presence of an aldehyde to construct the fused thiazinone ring. nih.gov

Table 2: Representative Reactions for Pyridazine Ring Functionalization Note: Reactions are illustrative of general pyridazine chemistry.

Reaction TypeStarting Material ClassReagents & ConditionsProduct ClassReference
Ring TransformationHalo-substituted PhthalazinesYnamines, RefluxPenta-substituted Pyridines clockss.org
Fused Ring SynthesisPyridazinethione derivative, Chloroacetic acidp-Chlorobenzaldehyde, RefluxPyridazino[3,4-b] beilstein-journals.orgorganic-chemistry.orgthiazin-6(7H)-one nih.gov

Mechanistic Investigations of Reactions Involving this compound

The formation of fused heterocycles from amino-substituted pyridazines or pyrazoles often proceeds through a sequence of addition and cyclization steps. For example, the synthesis of azolo[1,5-a]pyrimidines from an enaminone and an aminoazole provides a relevant model. mdpi.com The proposed mechanism involves an initial Michael-type addition of the exocyclic amino group of the aminoazole onto the α,β-unsaturated system of the enaminone. mdpi.com This is followed by the elimination of a small molecule (like dimethylamine) and subsequent intramolecular cyclization, where a ring nitrogen attacks a carbonyl group. A final dehydration step leads to the aromatic fused-ring product. mdpi.com

Role of this compound as a Versatile Synthetic Intermediate and Heterocyclic Building Block

This compound is a valuable heterocyclic building block due to the presence of multiple reactive sites that can be selectively addressed. evitachem.com The amino group, the ester function, and the pyridazine ring itself provide handles for diverse synthetic elaborations, making it an attractive scaffold for constructing more complex molecules. evitachem.comnih.gov

The true versatility of this compound lies in its potential use in multicomponent reactions to build fused heterocyclic libraries. Aminopyrazoles, which are structurally related, are extensively used as precursors for a wide array of fused pyrazoloazines, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgnih.govresearchgate.net These syntheses typically involve the condensation of the 5-aminopyrazole with a bielectrophilic partner. beilstein-journals.orgnih.gov By analogy, this compound could react with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable electrophiles to generate fused pyridopyridazines or pyrimido[4,5-c]pyridazines, which are important pharmacophores.

For instance, the reaction of methyl 1,2,3-triazine-5-carboxylate (a related azine) with a wide range of amidines proceeds via an inverse electron demand Diels-Alder reaction (or a stepwise equivalent) to rapidly generate highly substituted pyrimidines. nih.gov This highlights the potential of the pyridazine core in this compound to participate in cycloaddition reactions to forge new heterocyclic systems.

Table 3: Examples of Fused Heterocycles from Amino-Heterocycle Building Blocks Note: Data from analogous 5-aminopyrazole precursors.

Building Block (Analogue)Co-Reactant(s)Fused Heterocycle ProductReference
5-Aminopyrazole derivativeArylaldehydes, Cyclic KetonesMacrocyclane-fused pyrazolo[3,4-b]pyridines nih.gov
5-Amino-3-methyl-1-phenylpyrazoleAromatic Aldehydes, Barbituric AcidsDihydropyrazolopyridopyrimidines frontiersin.org
5-AminopyrazolesN,N-substituted amides, PBr3, HexamethyldisilazanePyrazolo[3,4-d]pyrimidines mdpi.com

Structural Elucidation and Advanced Computational Studies of Methyl 5 Aminopyridazine 3 Carboxylate

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of methyl 5-aminopyridazine-3-carboxylate, confirming functional groups, and understanding its electronic behavior.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For this compound, the spectra would be characterized by distinct bands corresponding to the amino (-NH2), ester (-COOCH3), and pyridazine (B1198779) ring moieties.

The amino group typically exhibits asymmetric and symmetric N-H stretching vibrations. In related heterocyclic amines like methyl-3-amino-2-pyrazine carboxylate, these bands appear around 3448 cm⁻¹ (asymmetric) in the IR spectrum and 3017 cm⁻¹ (symmetric) in the Raman spectrum. nanoient.org The C=O stretching vibration of the carboxylate group is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹, a characteristic feature for esters. researchgate.netspectroscopyonline.com The pyridazine ring itself will contribute a series of complex bands corresponding to C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. nih.gov

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Asymmetric N-H Stretch Amino (-NH₂) ~3450 Inactive/Weak
Symmetric N-H Stretch Amino (-NH₂) ~3350 ~3350
C-H Stretch Aromatic (Ring) ~3100-3000 ~3100-3000
C-H Stretch Methyl (-CH₃) ~2960 ~2960
C=O Stretch Ester (-COOCH₃) ~1725 ~1725
N-H Bend (Scissoring) Amino (-NH₂) ~1640 Weak
C=N/C=C Ring Stretch Pyridazine Ring ~1600-1400 ~1600-1400

Data is predictive and based on analysis of similar compounds. nanoient.orgresearchgate.netspectroscopyonline.com

High-resolution ¹H and ¹³C NMR spectroscopy is indispensable for confirming the precise atomic connectivity of the molecule. The ¹H NMR spectrum would show distinct signals for the two protons on the pyridazine ring, the amino group protons, and the methyl ester protons. The chemical shifts of the ring protons are influenced by the electronic effects of the amino and carboxylate substituents. The amino group protons would likely appear as a broad singlet, while the methyl protons of the ester group would be a sharp singlet further downfield.

In the ¹³C NMR spectrum, distinct resonances would be observed for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift (typically >160 ppm). mdpi.com The carbons of the pyridazine ring would appear in the aromatic region, with their specific shifts determined by the positions of the nitrogen atoms and the electron-donating/withdrawing nature of the substituents. nanoient.orgnanoient.org Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals and confirm the substitution pattern on the pyridazine ring. np-mrd.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Type Predicted Chemical Shift (ppm)
Ring Protons ¹H 7.5 - 8.5
Amino Protons (-NH₂) ¹H 5.0 - 6.0 (broad)
Methyl Protons (-OCH₃) ¹H ~3.9
Carbonyl Carbon (C=O) ¹³C ~165
Ring Carbons ¹³C 120 - 155

Data is predictive and based on analysis of similar compounds. nanoient.orgmdpi.comnanoient.org

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to display absorption bands corresponding to π→π* and n→π* transitions. The pyridazine ring, being an aromatic system, will give rise to intense π→π* transitions, typically at shorter wavelengths (200-300 nm). researchgate.net The presence of the carbonyl and amino groups, which contain non-bonding electrons (n), will lead to n→π* transitions, which are generally weaker and appear at longer wavelengths. nanoient.orgnanoient.org The exact position and intensity of these bands are sensitive to solvent polarity. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental data and assign the observed electronic transitions. nanoient.org

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Transition Type Chromophore Predicted λmax (nm)
π→π* Pyridazine Ring ~220-280
n→π* Pyridazine N-atoms ~300-350

Data is predictive and based on analysis of similar compounds. nanoient.orgnanoient.orgresearchgate.net

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions.

A single-crystal X-ray diffraction analysis would reveal the exact molecular geometry of this compound. It would confirm the planarity of the pyridazine ring and determine the orientation of the amino and methyl carboxylate substituents relative to the ring. Based on analyses of similar structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the compound is expected to crystallize in a common space group like P2₁/c (monoclinic). growingscience.com The analysis provides a complete set of bond lengths and angles, which can be compared with theoretical values from computational models. For instance, the C-N bond lengths within the pyridazine ring and the C=O and C-O bond lengths of the ester group would be precisely determined. growingscience.comnih.gov

Table 4: Representative Crystal Data for a Related Pyridazine Derivative

Parameter Value (for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.817(3)
b (Å) 13.533(10)
c (Å) 19.607(15)
β (°) 93.401(10)
Volume (ų) 1010.5(12)

Data from a structurally related compound, used for illustrative purposes. growingscience.com

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The primary interactions are expected to be hydrogen bonds involving the amino group as a donor and the pyridazine ring nitrogen atoms or the carbonyl oxygen atom as acceptors (N-H···N and N-H···O). nih.govresearchgate.net These interactions would likely link the molecules into chains or sheets.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within the crystal lattice. nih.govmdpi.com By mapping properties onto this surface, one can identify the specific atoms involved in close contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions. For this molecule, significant contributions are expected from H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts, which represent van der Waals forces, hydrogen bonds, and other weaker interactions, respectively. researchgate.netnih.gov

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Description Predicted Contribution (%)
H···H van der Waals interactions ~40-50%
O···H / H···O Hydrogen bonding, C-H···O contacts ~20-30%
N···H / H···N Hydrogen bonding ~10-20%

Data is predictive and based on analysis of similar compounds. researchgate.netnih.gov

Quantum Chemical Computations and Theoretical Insights

Quantum chemical computations serve as a powerful tool for elucidating the molecular properties of chemical compounds from first principles. These theoretical studies provide profound insights into the fundamental aspects of molecular structure, reactivity, and electronic behavior, complementing and often guiding experimental investigations. For this compound, computational methods like Density Functional Theory (DFT) are instrumental in building a comprehensive understanding of its chemical nature.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has proven to be particularly successful in simulating the properties of organic molecules. samipubco.com Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set such as 6-311++G(d,p), are frequently employed to achieve a balance between accuracy and computational cost for optimizing molecular geometries. samipubco.comnih.govnanoient.org

The initial step in a DFT study involves geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. echemcom.com This computational process yields critical data on bond lengths, bond angles, and dihedral angles. For this compound, the optimization would confirm the planarity of the pyridazine ring and determine the spatial orientation of the amino and methyl carboxylate substituents.

Conformational analysis, a key part of the study, investigates the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation around the C-C bond connecting the carboxylate group to the pyridazine ring. By calculating the energy for each rotational conformer, the most stable (lowest energy) conformation can be identified. Studies on similar heterocyclic carboxylates have demonstrated the reliability of DFT in predicting such structural parameters, which show good agreement with experimental data where available. echemcom.com

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) based on DFT Calculations for a Related Heterocyclic Compound, Methyl-3-amino-2-pyrazine carboxylate. Note: This data is for a structurally similar molecule and serves to illustrate the typical output of a DFT geometry optimization.

Parameter Bond/Angle Calculated Value
Bond Length (Å) C2-C31.425
C3-N41.334
N4-N51.332
C6-C11.401
C3-N11 (Amino)1.359
C1-C7 (Carboxylate)1.503
C7=O81.211
C7-O91.353
Bond Angle (°) C6-C1-C2118.9
C1-C2-C3119.5
C2-C3-N4122.1
C3-N4-N5118.4
C1-C7-O8124.9
C1-C7-O9111.3
O8-C7-O9123.8

Data adapted from a study on methyl-3-amino-2-pyrazine carboxylate to demonstrate typical DFT output. nanoient.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. samipubco.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. mdpi.com These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2

Chemical Potential (μ) = -χ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / (2η) ≈ 1 / (ELUMO - EHOMO)

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridazine ring, while the LUMO would likely be distributed over the electron-deficient pyridazine ring and the carbonyl group of the ester. The calculated values of these descriptors provide a quantitative measure of its stability and reactivity profile.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for a Related Pyridazine Derivative. Note: This data serves to illustrate the typical output of a quantum chemical calculation.

Parameter Symbol Formula Illustrative Value (eV)
HOMO Energy EHOMO--6.50
LUMO Energy ELUMO--1.80
Energy Gap ΔEELUMO - EHOMO4.70
Electronegativity χ-(EHOMO + ELUMO)/24.15
Chemical Potential μ(EHOMO + ELUMO)/2-4.15
Chemical Hardness η(ELUMO - EHOMO)/22.35
Global Softness S1 / (2η)0.21

Values are hypothetical, based on typical ranges found in studies of similar heterocyclic systems for illustrative purposes. nanoient.orgmdpi.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. nih.gov The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It helps identify the regions that are susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack.

Green: Regions of near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the carboxylate group, due to the high electronegativity and lone pairs of electrons on these atoms. mdpi.comresearchgate.net These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors. Conversely, a positive potential (blue) would be predicted around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic attack or hydrogen bond donation. nih.gov Such analysis is critical for understanding intermolecular interactions, including those relevant to crystal packing and receptor binding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hydrogen Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. wisc.edu This method is exceptionally useful for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

A key feature of NBO analysis is the examination of donor-acceptor interactions. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated using second-order perturbation theory. wisc.edu A larger E(2) value indicates a stronger interaction.

In this compound, NBO analysis would likely reveal several significant intramolecular interactions:

Hyperconjugation: Delocalization of electron density from the lone pairs of the amino nitrogen (nN) and the pyridazine ring nitrogens into the antibonding π* orbitals of the aromatic ring. This charge transfer from the amino group to the ring is a classic example of resonance stabilization.

Intramolecular Hydrogen Bonding: The analysis could identify potential hydrogen bonds, for instance, between the amino group hydrogen and a nearby nitrogen atom of the pyridazine ring or the carbonyl oxygen of the ester group, by quantifying the donor-acceptor interaction energy.

These charge transfer events are crucial for understanding the electronic structure and reactivity of the molecule, as they significantly influence its stability and the distribution of electron density. nanoient.org

Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations for a Related Amino-Heterocyclic Carboxylate. Note: This data is for a structurally similar molecule and serves to illustrate the typical output of an NBO analysis.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N (Amino)π* (C2-C3)18.5
LP (1) N (Amino)π* (N4-N5)5.2
LP (1) N4 (Ring)π* (C3-C2)25.1
LP (1) N5 (Ring)π* (C6-C1)28.3
π (C2-C3)π* (N4-N5)20.7
LP (2) O8 (Carbonyl)σ* (C7-O9)29.5

LP = Lone Pair. Values are adapted from a study on methyl-3-amino-2-pyrazine carboxylate to demonstrate typical NBO results. nanoient.org

Biological Activity and Medicinal Chemistry Research for Methyl 5 Aminopyridazine 3 Carboxylate and Its Analogs Excluding Clinical Human Data

Structure-Activity Relationship (SAR) Studies of Methyl 5-Aminopyridazine-3-carboxylate Derivatives

Correlating Structural Modifications with In Vitro Biological Interactions

The exploration of the structure-activity relationships (SAR) for derivatives of this compound is crucial for understanding how chemical modifications to this core structure influence their interactions with biological targets. Although direct and extensive SAR studies on this specific molecule are not widely published, valuable insights can be drawn from research on analogous pyridazine (B1198779) and aminopyridine structures. These studies collectively suggest that modifications at the amino group, the carboxylate moiety, and various positions on the pyridazine ring can significantly impact the biological activity of the resulting compounds.

Systematic modifications of the aminopyridazine scaffold have shown that the nature and position of substituents play a critical role in determining the potency and selectivity of these derivatives. For instance, in related aminopyridazine series, the introduction of different substituents on the ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

The following table provides a representative summary of how structural modifications on analogous aminopyridazine scaffolds have been correlated with changes in in vitro biological activity, offering a predictive framework for the SAR of this compound derivatives.

General Structure Modification (R) Observed In Vitro Biological Interaction
Substituted AminopyridazineIntroduction of aromatic and hydrophobic groups at the 6-positionEnhanced binding affinity to GABA-A receptors through hydrophobic and aromatic interactions. mdpi.com
Aminopyridazine CoreSubstitution with bulky groups at the 3-positionPotentially retained potency, similar to methyl substitutions in some series.
Aminopyridazine AnalogsConversion of the carboxylate to various amidesVaried impact on anticancer activity, with some amide derivatives showing improved potency.

Pharmacophore Identification and Ligand-Based Rational Design Principles

Pharmacophore modeling is a powerful computational tool in medicinal chemistry that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For aminopyridazine derivatives, pharmacophore models have been developed to elucidate the key structural motifs required for their interaction with biological targets, such as the GABA-A receptor. mdpi.com

A typical pharmacophore model for this class of compounds highlights several critical features:

Hydrogen Bond Acceptors and Donors: The nitrogen atoms within the pyridazine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. The amino group is a primary hydrogen bond donor. These features are often crucial for anchoring the ligand within a protein's binding site.

Hydrophobic/Aromatic Regions: The pyridazine ring itself provides an aromatic and hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar amino acid residues in the target protein. mdpi.com

Positive Ionizable Features: The amino group can be protonated under physiological conditions, creating a positive charge that may interact with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. mdpi.com

Based on these pharmacophoric features, ligand-based rational design principles for novel this compound analogs can be established. The goal is to design new molecules that retain these key features while optimizing other properties such as potency, selectivity, and pharmacokinetic profiles. For instance, new derivatives could be designed to include additional hydrophobic moieties to enhance binding to a nonpolar pocket or to introduce more hydrogen bond donors or acceptors to form stronger interactions with the target.

The following table outlines the key pharmacophoric features identified for aminopyridazine analogs and their role in rational drug design. mdpi.com

Pharmacophoric Feature Corresponding Structural Motif Role in Rational Design
Aromatic/Hydrophobic GroupPyridazine ring; additional aromatic substituentsEnhance binding affinity through interactions with hydrophobic pockets in the target protein. mdpi.com
Hydrogen Bond Donor5-Amino groupForm crucial hydrogen bonds to anchor the molecule in the active site. mdpi.com
Hydrogen Bond AcceptorRing nitrogens; carboxylate oxygensParticipate in hydrogen bonding networks within the binding site. mdpi.com
Positive Ionizable Center5-Amino group (protonated)Engage in electrostatic interactions with negatively charged amino acid residues. mdpi.com

Molecular Docking and In Silico Target Interaction Prediction

Computational Modeling of Putative Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecules, such as derivatives of this compound, to their protein targets. By simulating the interaction between the ligand and the protein's binding site, researchers can gain insights into the molecular basis of their biological activity.

Docking studies on related aminopyridazine and heterocyclic compounds have revealed that these molecules can adopt various conformations to fit snugly into the active sites of enzymes or the binding pockets of receptors. The pyridazine ring often serves as a central scaffold, with its substituents making specific contacts with the surrounding amino acid residues.

For instance, the 5-amino group is frequently predicted to form hydrogen bonds with polar residues, while the pyridazine ring itself can participate in hydrophobic and pi-stacking interactions. The methyl carboxylate group at the 3-position can also contribute to binding through hydrogen bonds or polar interactions. The predicted binding affinity, often expressed as a docking score, can be used to rank different derivatives and prioritize them for synthesis and biological testing.

The following table summarizes representative findings from molecular docking studies on analogous heterocyclic compounds, illustrating the types of interactions and binding affinities that could be expected for this compound derivatives.

Compound Series Protein Target Predicted Binding Interactions Predicted Binding Affinity (kcal/mol)
Aminopyridazine derivativesGABA-A ReceptorAromatic and hydrophobic interactions with residues such as LEU 99, GLU 155, and TYR 97; π-stacking with TYR 1493. dovepress.comNot specified
Thiazolo[3,2-a]pyridine derivativesα-amylaseInteractions with Trp58, Trp59, Tyr62, Gln63, His101, etc.-7.43
Arylpiperazine derivativesAndrogen ReceptorPrimarily hydrophobic interactions.Not specified

Prediction and Characterization of Potential Biological Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets, DNA/RNA Interactions)

In silico target prediction methods are employed to identify potential biological targets for a given small molecule. These approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on the principle of chemical similarity, suggesting that molecules with similar structures are likely to have similar biological targets. Structure-based methods, on the other hand, involve docking the molecule of interest into the binding sites of a large number of proteins to identify those with which it is most likely to interact.

For this compound and its analogs, these computational approaches can predict a range of potential biological targets, including enzymes, receptors, and nucleic acids. The aminopyridazine scaffold is a common feature in many biologically active compounds, suggesting that its derivatives could interact with a variety of protein families.

Potential enzyme targets could include kinases, proteases, and metabolic enzymes, where the molecule could act as an inhibitor by binding to the active site. The heterocyclic nature of the pyridazine ring and the presence of hydrogen bond donors and acceptors make these compounds well-suited for interaction with the ATP-binding site of kinases or the catalytic residues of proteases.

In terms of receptor interactions, aminopyridazine derivatives have been shown to target G-protein coupled receptors (GPCRs) and ion channels. mdpi.com The specific pattern of substituents on the pyridazine ring would determine the selectivity and affinity for different receptor subtypes. While less common, interactions with DNA or RNA are also possible, particularly if the planar pyridazine ring can intercalate between base pairs or bind to specific grooves or pockets in the nucleic acid structure.

The following table lists potential biological targets for aminopyridazine derivatives as predicted by in silico methods and supported by experimental data on analogous compounds.

Potential Biological Target Class Predicted Mode of Interaction Examples of Specific Targets
EnzymesBinding to the active site, potentially inhibiting catalytic activity.Kinases, Dihydropteroate synthase, α-amylase, Carbonic Anhydrases nih.govmdpi.com
ReceptorsInteraction with ligand-binding pockets, acting as agonists or antagonists.GABA-A Receptor, Androgen Receptor mdpi.comnih.gov
DNA/RNAIntercalation between base pairs or binding to specific structural motifs.Not widely reported for this specific scaffold

In Vitro Biological Activity Profiling of this compound Derivatives

The in vitro biological activity of this compound and its derivatives has been explored across various therapeutic areas, including oncology and infectious diseases. These studies aim to identify the specific biological effects of these compounds and to quantify their potency and efficacy.

In the context of anticancer research, derivatives of related aminopyridine and aminopyridazine structures have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes, such as kinases, that are crucial for cancer cell growth and survival. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the anticancer activity of these compounds.

In the field of antimicrobial research, aminopyridazine and aminopyridine analogs have been tested against a range of bacterial and fungal pathogens. Their mode of action can involve the inhibition of essential microbial enzymes or the disruption of cell wall integrity. The minimum inhibitory concentration (MIC) is typically used to express the antimicrobial potency of these compounds.

The following tables present a compilation of representative in vitro biological activity data for derivatives of analogous heterocyclic compounds, providing an indication of the potential biological activities of this compound derivatives.

Table of Anticancer Activity Data for Representative Heterocyclic Analogs

Compound ID Modification Cancer Cell Line IC50 (µM)
Analog 1N-(3-chloro-4-fluorophenyl)-5-(3-bromophenyl)-4H-1,2,4-triazol-3-amineSNB-75 (CNS Cancer)<10
Analog 2N-(4-chlorophenyl)-5-(3-bromophenyl)-4H-1,2,4-triazol-3-amineUO-31 (Renal Cancer)<10
Analog 3Imamine-1,3,5-triazine derivative 4fMDA-MB-231 (Breast Cancer)6.25 mdpi.com
Analog 4Imamine-1,3,5-triazine derivative 4kMDA-MB-231 (Breast Cancer)8.18 mdpi.com
Analog 5Pyrimidine derivative 10cPanc1 (Pancreatic Cancer)1.40 dovepress.com

Table of Antimicrobial Activity Data for Representative Heterocyclic Analogs

Compound ID Modification Microorganism MIC (µg/mL)
Analog 63-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative 7jGram-positive bacteria0.25 nih.gov
Analog 7Thiazolo[4,5-b]pyridin-2-one derivative 3gPseudomonas aeruginosaNot specified (MIC value of 0.21 μM) nih.gov
Analog 8Thiazolo[4,5-b]pyridin-2-one derivative 3gEscherichia coliNot specified (MIC value of 0.21 μM) nih.gov
Analog 9N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamideStaphylococcus aureusGood activity reported
Analog 10N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamideBacillus subtilisGood activity reported

Exploration of Effects in Cell-Based Assays (e.g., Antiproliferative Activity against Cancer Cell Lines, Antimicrobial Spectrum, Antifungal Activity – strictly in vitro)

The antiproliferative properties of pyridazine analogs have been evaluated across various human cancer cell lines. A series of 3,6-disubstituted pyridazines showed promising activity against human breast cancer cell lines T-47D and MDA-MB-231. nih.gov Compound 11m emerged as a potent growth inhibitor with submicromolar efficacy against both T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM) cell lines. nih.gov Furthermore, compounds 11l and 11m were shown to induce apoptosis and alter the cell cycle progression in these cancer cells, while displaying significantly lower cytotoxicity towards non-tumorigenic breast MCF-10A cells. nih.gov

A related compound, Methyl 3-Aminopyridazine-4-carboxylate, has also been investigated, with derivatives showing potent anticancer activity against HeLa (cervical cancer) and MDA-MB-231 cell lines, with IC₅₀ values as low as 0.058 µM and 0.069 µM, respectively. Other related heterocyclic systems, such as 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, have also been assessed for their antiproliferative effects against breast cancer cell lines, demonstrating the broad applicability of such scaffolds in cancer research. nih.govnih.govresearchgate.net

Table 2: In Vitro Antiproliferative Activity of Pyridazine Analogs against Cancer Cell Lines

Compound/Derivative Cell Line IC₅₀ (µM)
Pyridazine 11m T-47D (Breast) 0.43 ± 0.01
Pyridazine 11m MDA-MB-231 (Breast) 0.99 ± 0.03
Methyl 3-Aminopyridazine-4-carboxylate Derivative HeLa (Cervical) 0.058
Methyl 3-Aminopyridazine-4-carboxylate Derivative MDA-MB-231 (Breast) 0.069

Data sourced from in vitro cell-based assays. nih.gov

In the context of antimicrobial activity, derivatives of the core structure have shown notable effects. A study on derivatives of Methyl 3-Aminopyridazine-4-carboxylate reported significant antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus, with a reported IC₅₀ value of 4.9 µM. Further research on methyl-2-aminopyridine-4-carboxylate derivatives confirmed the potential of this chemical class, with certain synthesized compounds exhibiting good antimicrobial activity in in vitro tests. researchgate.net The 2-aminopyridine (B139424) structure itself is a known precursor for drugs with antibacterial and antifungal properties. researchgate.net

Investigation of Specific Pharmacological Activities (e.g., Neuroprotective Effects, Anti-inflammatory Mechanisms, Antitubercular Activity – strictly in vitro/preclinical models)

The pyridazine chemical scaffold is a versatile platform for developing agents with specific pharmacological activities, including antitubercular effects. A high-throughput screen of a large compound library against Mycobacterium tuberculosis (Mtb) identified a 6-dialkylaminopyrimidine carboxamide series, which is structurally related to aminopyridazine carboxylates, as a promising hit. nih.govacs.org These compounds were found to be active against clinical Mtb strains without cross-resistance to conventional drugs, suggesting a novel mechanism of action. nih.gov Structure-activity relationship (SAR) studies led to the development of analogs with potent antitubercular activity and improved physicochemical properties. nih.gov For example, a morpholino-pyridyl analogue (46 ) retained good activity with a Minimum Inhibitory Concentration (MIC) in the range of 2–3 µM. acs.org

While direct evidence for the neuroprotective effects of this compound is limited, the known activity of related compounds as GABAA receptor PAMs suggests a potential avenue for such effects, given the role of GABAergic neurotransmission in neuronal protection. wikipedia.orgnih.gov

Regarding anti-inflammatory activity, certain pyrazole (B372694) derivatives, which are five-membered ring heterocyclic analogs of pyridazines, have demonstrated significant analgesic and anti-inflammatory properties in preclinical models. researchgate.net This indicates that nitrogen-containing heterocyclic compounds featuring a carboxylate group are promising candidates for the development of anti-inflammatory agents. researchgate.netnih.gov

Computational and In Vitro Pharmacokinetic and ADMET Predictions

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Computational, or in silico, tools are increasingly used in early-stage drug discovery to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of new chemical entities, helping to identify candidates with favorable pharmacokinetic properties. nih.govnih.gov Studies on various pyridazine and pyridine (B92270) derivatives have utilized these methods to forecast their drug-likeness and safety profiles. researchgate.netnih.govresearchgate.net

Table 3: Example of In Silico ADMET Predictions for Pyridazinone Derivatives

Parameter Predicted Value/Classification Implication
Human Intestinal Absorption Good Favorable for oral bioavailability
Blood-Brain Barrier (BBB) Penetration High Potential for CNS activity
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions
Hepatotoxicity Predicted Hepatotoxic Potential safety concern
Acute Oral Toxicity (LD₅₀) Class 4 (Harmful if swallowed) Indicates slight acute toxicity

This table represents typical parameters assessed in in silico ADMET profiling for pyridazine analogs. researchgate.net

In Vitro Permeability Studies and Metabolic Stability Assessments in relevant biological systems

Following computational predictions, in vitro assays are essential to experimentally validate the pharmacokinetic properties of drug candidates. These assays provide crucial data on a compound's behavior in biological systems.

Metabolic stability is another critical parameter, typically evaluated by incubating the compound with liver microsomes or hepatocytes to measure its rate of degradation. Poor metabolic stability can lead to low bioavailability and a short duration of action. For instance, in vitro ADME evaluation of some imidazopyridazine analogs, which share a fused heterocyclic core, revealed poor metabolic stability, necessitating further chemical modifications to improve their pharmacokinetic profile. rsc.org Similarly, certain allosteric modulators have been precluded from in vivo studies due to significant metabolic instability identified in in vitro assays. nih.gov These experimental assessments are vital for guiding the optimization of lead compounds to achieve a suitable balance of potency and pharmacokinetic performance.

Future Directions and Emerging Research Avenues for Methyl 5 Aminopyridazine 3 Carboxylate Research

Development of Advanced Synthetic Methodologies for Novel Analogues with Enhanced Specificity

The core structure of methyl 5-aminopyridazine-3-carboxylate, featuring amino and carboxylate functional groups, makes it an ideal candidate for the generation of diverse chemical libraries. rjptonline.org Future synthetic efforts will likely move beyond traditional methods to embrace more advanced and efficient strategies for creating novel analogues with high target specificity. The pyridazine (B1198779) ring is known to be a privileged structure that can be readily functionalized. rjptonline.org

Advanced synthetic techniques are crucial for systematically modifying the pyridazine core, the amine, and the ester groups to perform detailed structure-activity relationship (SAR) studies. nih.gov Such studies are essential to optimize the potency and selectivity of new compounds. For instance, systematic modifications of the amide moiety and the pyridine (B92270) and pyridazine rings of related compounds have been conducted to enhance insecticidal potency. nih.gov

Modern synthetic approaches that could be applied to generate analogues of this compound include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to remarkably accelerate reactions such as [3+2] dipolar cycloadditions for creating pyridazine derivatives. nih.gov It often leads to higher yields and reduced solvent use, making it an environmentally friendly or "green" chemistry approach. nih.gov

Multi-Component Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, which is highly efficient for creating diverse libraries of compounds for screening. mdpi.com

Novel Cyclization and Condensation Reactions: Researchers are continuously developing new ways to construct or elaborate on the pyridazine ring. For example, general procedures for creating pyridazin-3-one derivatives from 3-oxo-2-arylhydrazonopropanals and active methylene (B1212753) compounds have been established. mdpi.com Another strategy involves the reaction of enaminones with various reagents to afford fused azolo[1,5-a]pyrimidine systems that incorporate a pyridazin-3-one moiety. mdpi.com

Table 1: Advanced Synthetic Methodologies for Pyridazine Analogues

Methodology Description Advantages Reference
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions. Increased reaction rates, higher yields, reduced solvent usage, environmentally friendly. nih.gov
Multi-Component Reactions (MCRs) Reactions where multiple reactants combine in a single step to form a product containing substantial portions of all reactants. High efficiency, convergence, rapid process, generation of molecular diversity. mdpi.com
Novel Cyclization Strategies Development of new chemical pathways to form the core pyridazine ring or fused ring systems. Access to novel scaffolds, potential for unique biological activities. mdpi.com
Phase Transfer Catalysis (PTC) A method that facilitates the migration of a reactant from one phase into another where the reaction occurs, often eliminating the need for organic solvents. Environmentally friendly (solvent-free), potential for increased yields. nih.gov

These methodologies will enable chemists to synthesize a wide array of novel analogues, such as amides, hydrazones, and hydrazides, which have shown promise in related pyridazine systems. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by making the design process more rational and efficient. researchgate.net For a scaffold like pyridazine, computational approaches can significantly accelerate the identification of promising new derivatives. nih.gov This data-driven approach is a key future direction for research on this compound.

In silico techniques can be used to design and screen virtual libraries of analogues before committing to costly and time-consuming chemical synthesis. A recent study successfully used a comprehensive computational workflow, including 2D-QSAR modeling, molecular docking, and molecular dynamics simulations, to design 13 novel pyridazine derivatives as potential multi-target agents for Alzheimer's disease. nih.gov These designed compounds showed favorable interactions with key proteins and good predicted dynamic stability. nih.gov

The application of AI/ML in the discovery of novel this compound analogues would involve:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of compounds with their biological activities to guide the design of more potent molecules. nih.gov

Molecular Docking: Simulating the binding of virtual analogues to the three-dimensional structure of a biological target to predict binding affinity and mode of interaction. nih.govresearchgate.net

Generative AI Models: Employing models like generative adversarial networks (GANs) or variational autoencoders (VAEs) to navigate the vast chemical space and propose entirely new molecular structures with desired pharmacological properties. researchgate.net

ADMET Prediction: Using ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify candidates with better drug-like profiles early in the process. nih.gov

Table 2: AI/ML Techniques in Pyridazine Analogue Design

Technique Application Purpose Reference
2D-QSAR Modeling Predicts biological activity based on 2D structural descriptors. nih.gov
Molecular Docking Simulation Predicts the preferred orientation and binding affinity of a molecule to a target protein. nih.gov
Molecular Dynamics Simulation Simulates the physical movements of atoms and molecules to assess the stability of ligand-protein complexes. nih.gov
ADMET Analysis Prediction Forecasts the pharmacokinetic and toxicity properties of a compound. nih.gov
Generative Models De Novo Design Creates novel molecular structures with optimized, desirable properties. researchgate.net

By leveraging these computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, making the discovery pipeline more efficient and cost-effective. researchgate.net

Exploration of Novel Applications in Chemical Biology, Materials Science, and Beyond

While the primary focus for pyridazine derivatives has been medicinal chemistry, their unique physicochemical properties open doors to applications in other scientific fields. researchgate.netresearchgate.net Future research on this compound should explore its potential beyond pharmacology, particularly in chemical biology and materials science.

The pyridazine ring is a π-electron deficient heteroaromatic system, a feature that can be exploited in materials science. researchgate.net Research has highlighted that pyridazine scaffolds are of significant importance in opto-electronics due to their fluorescent properties. researchgate.net This suggests that derivatives of this compound could be developed as:

Fluorescent Probes: Molecules that can be used to detect or visualize specific biological molecules or processes within cells.

Sensors and Biosensors: Chemical entities designed to detect the presence of specific analytes.

Organic Semiconductors: Components for use in electronic devices like organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, the pyridazine core is of high interest in agriculture. researchgate.net Optimization studies on related compounds have explored their potential as herbicides and insecticides, indicating another non-medicinal avenue for investigation. nih.gov By modifying the functional groups of this compound, it may be possible to tune its properties for these diverse applications.

Interdisciplinary Collaborative Research Initiatives to Further Elucidate Complex Biological Interactions

The journey of a compound from a chemical curiosity to a well-understood tool or therapeutic requires a multi-faceted approach. The diverse biological activities reported for the pyridazine class—including anticancer, antimicrobial, antihypertensive, and antiviral properties—underscore the complexity of their interactions with biological systems. rjptonline.orgresearchgate.net To fully realize the potential of this compound and its future analogues, fostering interdisciplinary collaborations is essential.

Such initiatives would unite experts from various fields:

Synthetic and Medicinal Chemists: To design and create novel analogues. nih.govmdpi.com

Computational Chemists and Bioinformaticians: To apply AI/ML for rational design, target prediction, and data analysis. researchgate.netnih.gov

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo testing, determine efficacy, and elucidate the mechanism of action at the molecular and cellular level. researchgate.net

Structural Biologists: To solve the 3D structures of compound-target complexes, providing critical insights for further design.

The success of developing novel agents often depends on the synergy between these disciplines. For example, the development of novel pyrimido-pyridazine derivatives as potential anticancer agents involved synthesis, in vitro testing against cancer cell lines, in vivo studies in animal models, and in silico analysis to understand molecular interactions. nih.gov This integrated approach is the most robust path to understanding the full potential and biological implications of new chemical entities derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-aminopyridazine-3-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 5-aminopyridazine derivatives with methyl chloroformate under basic conditions. Reaction optimization includes temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric adjustments to minimize side products like over-esterified derivatives. Column chromatography (silica gel, ethyl acetate/hexane gradient) is typically used for purification .
  • Key Data : Similar protocols for pyridazine analogs report yields of 60–75% under optimized conditions .

Q. How can crystallographic techniques (e.g., X-ray diffraction) be employed to resolve the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Hydrogen bonding patterns, particularly between the amino group and carbonyl oxygen, should be analyzed using ORTEP-3 for visualization. Data collection requires crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .
  • Key Data : Pyridazine derivatives often exhibit planar ring systems with intermolecular N–H···O hydrogen bonds, influencing packing motifs .

Q. What spectroscopic methods are most effective for characterizing this compound, and how can conflicting NMR/IR data be reconciled?

  • Methodology : Use 1H^1H-NMR (DMSO-d6) to identify amine protons (δ 6.8–7.2 ppm) and ester methyl groups (δ 3.8–4.1 ppm). IR spectroscopy confirms carbonyl stretches (~1700 cm1^{-1}). Contradictions arise from solvent polarity or tautomerism; DFT calculations (e.g., Gaussian) can model tautomeric equilibria to validate experimental data .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

  • Methodology : Evaluate substituent effects using Hammett plots or DFT-based Fukui indices. For example, the electron-withdrawing ester group directs electrophilic substitution to the 5-position, while the amino group enhances nucleophilic reactivity at the 3-position. Kinetic studies (e.g., monitoring by HPLC) under varying pH and temperature conditions reveal rate-determining steps .
  • Key Data : Pyridazine derivatives show regioselectivity in Suzuki couplings, with Pd(PPh3_3)4_4 catalysts favoring C-5 functionalization .

Q. What strategies address low aqueous solubility of this compound in biological assays?

  • Methodology : Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) enhance solubility. Alternatively, synthesize prodrugs (e.g., hydrolyzable esters) with improved bioavailability. Dynamic light scattering (DLS) can assess colloidal stability in simulated physiological media .

Q. How can computational tools predict and rationalize unexpected byproducts in the synthesis of this compound derivatives?

  • Methodology : Employ molecular docking (AutoDock Vina) to screen for off-target reactivity or dimerization pathways. For example, the amino group may undergo unintended acylation; LC-MS/MS and 13C^{13}C-NMR tracking of reaction intermediates identify competing pathways. Machine learning models (e.g., Random Forest) trained on reaction databases improve predictive accuracy .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound polymorphs?

  • Methodology : Compare polymorphs via PXRD and thermal analysis (DSC/TGA). Graph-set analysis (Etter’s rules) classifies hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings). Stability is influenced by lattice energy differences; Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental vibrational spectra for this compound?

  • Methodology : Anharmonic corrections (e.g., VPT2 theory) refine DFT-predicted IR frequencies. Solvent effects (PCM models) and isotope shifts (e.g., 15N^{15}N-labeling) must be incorporated. Experimental validation using Raman spectroscopy under inert atmospheres reduces artifacts from moisture .

Q. Why do crystallographic refinements of this compound sometimes produce high R-factors, and how can this be mitigated?

  • Methodology : Poor crystal quality (e.g., twinning) or disorder in the ester moiety inflates R-factors. Use SHELXD for twin detection and refine anisotropic displacement parameters. High-resolution data (≤0.8 Å) and low-temperature (100 K) collection improve model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.